

Unveiling the Structural Integrity of Ammonium Hexachloroosmate(IV): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonium hexachloroosmate(IV)

Cat. No.: B13729156

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure and lattice parameters of **ammonium hexachloroosmate(IV)**, a compound of interest in various chemical and material science applications. This document outlines the precise crystallographic data, details the experimental protocols for its characterization, and presents logical workflows for its synthesis and analysis.

Crystal Structure and Properties

Ammonium hexachloroosmate(IV), with the chemical formula $(\text{NH}_4)_2[\text{OsCl}_6]$, is an inorganic compound that forms dark red to almost black crystals.^{[1][2]} It is sparingly soluble in cold water. ^[1] The compound is noted for its stability in hydrochloric acid but is susceptible to oxidation by nitric acid, which converts it to osmium tetroxide.^[1]

Crystallographic Data

Ammonium hexachloroosmate(IV) crystallizes in a cubic system, a structural motif shared by similar hexachlorometallate compounds.^{[1][3]} The detailed crystallographic data are summarized in the table below.

Parameter	Value
Chemical Formula	$(\text{NH}_4)_2[\text{OsCl}_6]$
Molar Mass	439.01 g·mol ⁻¹ [1]
Crystal System	Cubic [1]
Space Group	Fm3m [1]
Lattice Parameter (a)	0.9729 nm [1]
Formula Units per Unit Cell (Z)	4 [1]
Density	2.93 g/cm ³ [1]
Appearance	Dark red crystals [1]

Experimental Protocols

The characterization of **ammonium hexachloroosmate(IV)** involves several analytical techniques to confirm its identity, purity, and structural properties.

Synthesis

Ammonium hexachloroosmate(IV) can be synthesized through various methods. One common approach involves the reduction of osmium tetroxide or potassium osmate with iron(II) chloride in a hydrochloric acid medium in the presence of ammonium ions.[\[1\]](#) An alternative method is the addition of an ammonium chloride solution to hexachloroosmic acid or a solution of sodium hexachloroosmate.[\[1\]](#)

X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) is a primary technique used to determine the crystal structure and phase purity of **ammonium hexachloroosmate(IV)**.

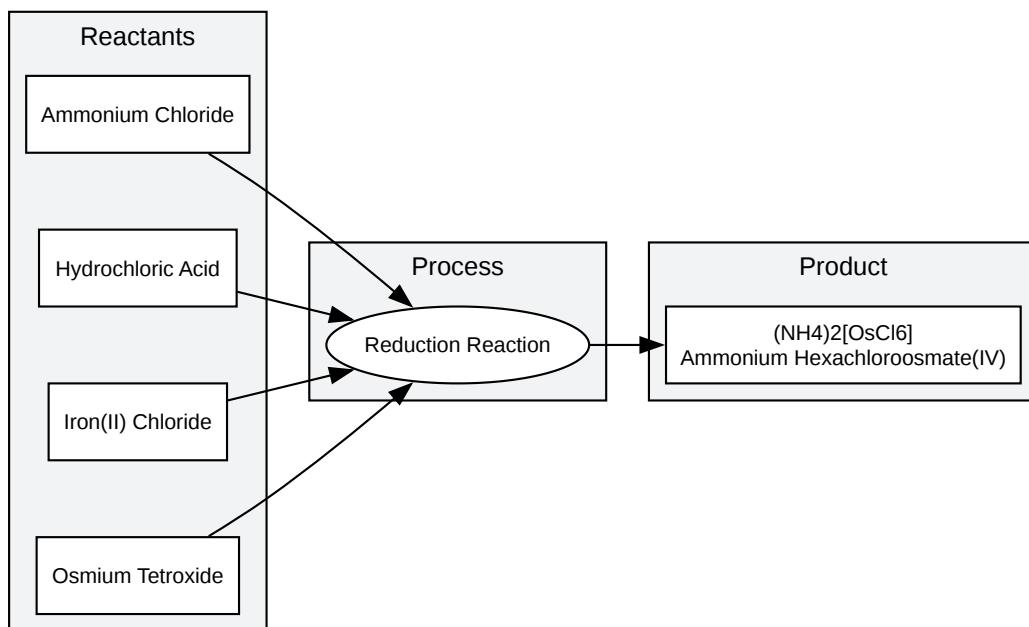
Methodology:

- A finely ground powder sample of the synthesized compound is prepared.
- The sample is mounted on a sample holder for the diffractometer.

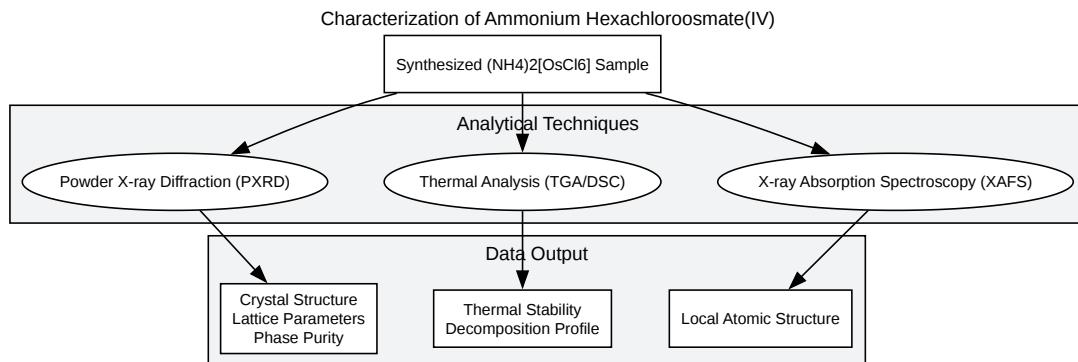
- The sample is irradiated with a monochromatic X-ray beam (typically Cu K α radiation).
- The diffraction pattern is recorded as a function of the diffraction angle (2 θ).
- The resulting diffractogram is then compared with standard diffraction patterns to confirm the crystalline phase and determine the lattice parameters. Structural changes during processes like thermal decomposition can be studied *in situ* using combined techniques such as energy-dispersive X-ray absorption spectroscopy (ED-XAFS) and PXRD.[4]

Thermal Analysis

The thermal stability and decomposition of **ammonium hexachloroosmate(IV)** can be investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).


Methodology:

- A small, accurately weighed sample of the compound is placed in a crucible (e.g., alumina).
- The sample is heated in a controlled atmosphere (e.g., inert gas like argon or a reducing atmosphere like hydrogen).
- The change in mass of the sample is recorded as a function of temperature (TGA), and the heat flow to or from the sample is measured (DSC).
- These analyses reveal information about decomposition temperatures and the nature of the decomposition products. For instance, thermal decomposition in a reducing atmosphere can lead to the formation of metallic osmium.[1][4]


Logical and Experimental Workflows

To visually represent the processes involved in the study of **ammonium hexachloroosmate(IV)**, the following diagrams illustrate the synthesis and characterization workflows.

Synthesis of Ammonium Hexachloroosmate(IV)

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **ammonium hexachloroosmate(IV)**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the characterization of **ammonium hexachloroosmate(IV)**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ammonium hexachloroosmate(IV) - Wikipedia [en.wikipedia.org]
- 2. Ammonium hexachloroosmate(IV) [chembk.com]
- 3. Ammonium hexachloroiridate(IV) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling the Structural Integrity of Ammonium Hexachloroosmate(IV): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b13729156#ammonium-hexachloroosmate-iv-crystal-structure-and-lattice-parameters>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com